molecular formula C13H12INO2S B273509 N-benzyl-4-iodobenzenesulfonamide

N-benzyl-4-iodobenzenesulfonamide

Cat. No.: B273509
M. Wt: 373.21 g/mol
InChI Key: VIAOHFYGYGINLB-UHFFFAOYSA-N
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Description

N-Benzyl-4-iodobenzenesulfonamide is a sulfonamide derivative characterized by a 4-iodophenylsulfonyl group attached to a benzyl-substituted nitrogen atom. Its molecular formula is C₁₃H₁₂INO₂S, with a molecular weight of 373.0 g/mol. The compound combines the electron-withdrawing properties of the sulfonamide group with the steric bulk of the benzyl substituent and the heavy atom effect of iodine.

Properties

Molecular Formula

C13H12INO2S

Molecular Weight

373.21 g/mol

IUPAC Name

N-benzyl-4-iodobenzenesulfonamide

InChI

InChI=1S/C13H12INO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2

InChI Key

VIAOHFYGYGINLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

N-Allyl-4-iodobenzenesulfonamide

  • Molecular Formula: C₉H₁₀INO₂S
  • Molecular Weight : 323.15 g/mol
  • Key Differences: The allyl group (C₃H₅) replaces the benzyl substituent, reducing steric bulk and molecular weight by ~50 g/mol. Lower lipophilicity compared to the benzyl analog, as inferred from the shorter alkyl chain.

N-Dodecyl-4-iodobenzenesulfonamide

  • Molecular Formula: C₁₈H₃₀INO₂S
  • Molecular Weight : 451.41 g/mol
  • Key Differences: A dodecyl chain (C₁₂H₂₅) replaces the benzyl group, significantly increasing lipophilicity and molecular weight.

4-(2-Iodobenzenesulfonamido)benzoic Acid Monohydrate

  • Molecular Formula: C₁₃H₁₁INO₄S·H₂O
  • Molecular Weight : 407.25 g/mol (anhydrous)
  • Key Differences :
    • Iodine is in the ortho position on the benzenesulfonamide ring, altering electronic effects and steric interactions compared to the para isomer.
    • The additional carboxylic acid group introduces acidity (pKa ~2-3) and hydrogen-bonding capacity, impacting solubility and crystallinity.
    • Single-crystal X-ray data (R factor = 0.046) confirms planar sulfonamide geometry but with distinct packing due to the ortho-iodine and carboxylic acid groups .

N-Benzylidene-4-methoxybenzenesulfonamide

  • Molecular Formula: C₁₄H₁₃NO₃S
  • Molecular Weight : 275.32 g/mol
  • Key Differences :
    • A methoxy group replaces iodine, providing electron-donating effects that increase the sulfonamide’s nucleophilicity.
    • The benzylidene (Schiff base) group introduces imine functionality, enabling coordination chemistry or pH-dependent reactivity, unlike the stable benzyl group.

N-Allyl-N-Benzyl-4-methylbenzenesulfonamide

  • Molecular Formula: C₁₇H₁₉NO₂S
  • Molecular Weight : 315.40 g/mol
  • Key Differences: A methyl group replaces iodine on the benzene ring, eliminating heavy atom effects but enhancing electron density.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents on N Substituent on Benzene Key Features
N-Benzyl-4-iodobenzenesulfonamide C₁₃H₁₂INO₂S 373.0 Benzyl 4-Iodo High steric bulk, heavy atom
N-Allyl-4-iodobenzenesulfonamide C₉H₁₀INO₂S 323.15 Allyl 4-Iodo Conjugation potential
N-Dodecyl-4-iodobenzenesulfonamide C₁₈H₃₀INO₂S 451.41 Dodecyl 4-Iodo High lipophilicity
4-(2-Iodo) isomer* C₁₃H₁₁INO₄S 407.25 Benzyl 2-Iodo + COOH Ortho effect, acidic group
N-Benzylidene-4-methoxy analog C₁₄H₁₃NO₃S 275.32 Benzylidene 4-Methoxy Schiff base, electron-donating
N-Allyl-N-Benzyl-4-methyl analog C₁₇H₁₉NO₂S 315.40 Allyl + Benzyl 4-Methyl Disubstituted N, methyl effect

*Derived from ; anhydrous form.

Research Implications

  • Steric Considerations : The benzyl group provides greater steric shielding than allyl or dodecyl groups, which may hinder interactions in enzyme-binding pockets or catalytic sites .
  • Crystallography : Ortho-substituted iodobenzene derivatives exhibit distinct crystal packing due to halogen bonding (C–I⋯O/N), as seen in , whereas para-substituted analogs like the target compound may favor linear molecular arrangements.

Preparation Methods

Reaction Overview

The most straightforward method involves reacting 4-iodobenzenesulfonyl chloride with benzylamine in a base-mediated nucleophilic substitution (Figure 1). This one-step process leverages the reactivity of sulfonyl chlorides with primary amines to form sulfonamides.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or pyridine to neutralize HCl.

  • Temperature: 0–25°C.

  • Time: 2–4 hours.

Experimental Procedure

  • Dissolve 4-iodobenzenesulfonyl chloride (1 equiv.) in anhydrous DCM.

  • Add benzylamine (1.1 equiv.) dropwise under inert atmosphere.

  • Introduce TEA (2 equiv.) to scavenge HCl.

  • Stir at room temperature until completion (monitored by TLC).

  • Quench with water, extract with DCM, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Yield: 75–85%.

Key Data

ParameterValue
Starting Material4-Iodobenzenesulfonyl chloride
AmineBenzylamine
SolventDCM
BaseTEA
Reaction Time3 hours
Yield82%

Advantages and Limitations

  • Advantages: High yield, minimal byproducts, and simplicity.

  • Limitations: Requires access to 4-iodobenzenesulfonyl chloride, which may necessitate prior iodination steps.

Halogen Exchange from N-Benzyl-4-Chlorobenzenesulfonamide

Reaction Overview

This method employs a halogen exchange (Cl → I) on N-benzyl-4-chlorobenzenesulfonamide using alkyl iodides (e.g., methyl iodide) in ether solvents.

Reaction Conditions

  • Halogen Source: Methyl iodide (1.2 equiv.).

  • Solvent: Diethyl ether or THF.

  • Temperature: 35–50°C.

  • Time: 12–24 hours.

Experimental Procedure

  • Suspend N-benzyl-4-chlorobenzenesulfonamide (1 equiv.) in dry diethyl ether.

  • Add methyl iodide (1.2 equiv.) and heat to 40°C.

  • Stir until Cl/I exchange is complete (monitored by NMR).

  • Filter and concentrate under reduced pressure.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield: 60–70%.

Key Data

ParameterValue
Starting MaterialN-Benzyl-4-chlorobenzenesulfonamide
Halogen SourceMethyl iodide
SolventDiethyl ether
Temperature40°C
Reaction Time18 hours
Yield65%

Advantages and Limitations

  • Advantages: Avoids handling sulfonyl chlorides directly.

  • Limitations: Moderate yields and potential byproduct formation from over-reduction.

Multi-Step Synthesis via Electrophilic Iodination

Reaction Overview

This route starts with benzenesulfonamide , introducing iodine via electrophilic substitution, followed by benzylation (Figure 2).

Step 1: Iodination

  • Reagents: Iodine, nitric acid (HNO₃), or iodonium sources.

  • Conditions: 60–80°C in acetic acid.

Step 2: Benzylation

  • Reagents: Benzyl bromide, K₂CO₃.

  • Conditions: DMF, 60°C, 12 hours.

Experimental Procedure

  • Iodination:

    • React benzenesulfonamide with I₂/HNO₃ in acetic acid at 70°C for 6 hours.

    • Isolate 4-iodobenzenesulfonamide via filtration.

  • Benzylation:

    • Dissolve 4-iodobenzenesulfonamide (1 equiv.) in DMF.

    • Add benzyl bromide (1.1 equiv.) and K₂CO₃ (2 equiv.).

    • Heat at 60°C for 12 hours.

    • Quench with ice water, extract with ethyl acetate, and purify.

Overall Yield: 50–60%.

Key Data

StepParameterValue
1Iodination AgentI₂/HNO₃
1SolventAcetic acid
1Yield70%
2Benzylation AgentBenzyl bromide
2BaseK₂CO₃
2Yield85%

Advantages and Limitations

  • Advantages: Uses commercially available benzenesulfonamide.

  • Limitations: Multi-step process with lower overall yield; regioselectivity challenges during iodination.

Comparative Analysis of Methods

MethodYield (%)ComplexityKey Requirement
Direct Sulfonylation75–85Low4-Iodobenzenesulfonyl chloride
Halogen Exchange60–70ModerateN-Benzyl-4-chlorobenzenesulfonamide
Multi-Step Synthesis50–60HighElectrophilic iodination control

Q & A

Q. What are the standard synthetic routes for N-benzyl-4-iodobenzenesulfonamide, and what key reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of 4-iodobenzenesulfonyl chloride with benzylamine under anhydrous conditions. Key steps include:
  • Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reactivity in nucleophilic substitution .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side products .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
    Yield optimization requires stoichiometric balancing and real-time monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration at δ 4.3–4.5 ppm; iodophenyl signals at δ 7.5–8.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
  • Infrared Spectroscopy (IR) : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) validate functional groups .
    Cross-referencing with literature data (e.g., melting points, optical rotation) is critical for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data (e.g., NMR) and the expected molecular structure of this compound?

  • Methodological Answer :
  • Repeat Analysis : Conduct NMR under standardized conditions (e.g., deuterated DMSO, 25°C) to rule out solvent/temperature artifacts .
  • 2D NMR Techniques : Use HSQC/HMBC to confirm connectivity, especially for ambiguous benzyl or iodophenyl signals .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify structural discrepancies .
  • Alternative Characterization : Employ X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .

Q. What strategies mitigate competing reactivity in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily shield sulfonamide nitrogen with tert-butoxycarbonyl (Boc) groups during subsequent iodination or benzylation steps .
  • Orthogonal Reactivity : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization without disturbing the sulfonamide core .
  • Stepwise Monitoring : Employ LC-MS after each synthetic step to track intermediate formation and adjust reaction conditions (e.g., catalyst loading, solvent) .

Q. How can the biological activity of this compound be systematically assessed, particularly for enzyme inhibition?

  • Methodological Answer :
  • In Vitro Assays : Use fluorogenic substrates or colorimetric assays (e.g., Ellman’s reagent for cholinesterases) to measure IC₅₀ values .
  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina; validate with mutagenesis studies .
  • Selectivity Screening : Test against isoform panels (e.g., CA I vs. CA IX) to identify off-target effects .

Q. How can researchers verify the novelty of this compound and ensure reproducibility of synthetic protocols?

  • Methodological Answer :
  • Database Searches : Use SciFinder or Reaxys to cross-check spectral data (e.g., ¹H NMR, melting points) against existing entries .
  • Experimental Replication : Provide detailed protocols (e.g., solvent volumes, stirring rates) in supplementary materials; use standardized reagents (e.g., ACS-grade) .
  • Microanalysis : For new compounds, report elemental analysis (C, H, N, S) within ±0.4% of theoretical values .

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